molecular formula C8H18S6 B13798296 Di-tert-butyl hexasulphide CAS No. 7330-33-8

Di-tert-butyl hexasulphide

Cat. No.: B13798296
CAS No.: 7330-33-8
M. Wt: 306.6 g/mol
InChI Key: ISVXFCLKAVEYPW-UHFFFAOYSA-N
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Description

Di-tert-butyl hexasulphide is an organosulfur compound with the molecular formula (C₄H₉)₂S₆. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. Polysulfides are known for their unique chemical properties and are used in various industrial applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl hexasulphide can be synthesized through the reaction of tert-butylthiol with sulfur dichloride (SCl₂) or disulfur dichloride (S₂Cl₂). The reaction typically involves the following steps:

  • Reaction with Sulfur Dichloride

      Reagents: tert-butylthiol, sulfur dichloride

      Conditions: The reaction is carried out at room temperature.

      Equation: 2 (C₄H₉)SH + SCl₂ → (C₄H₉)₂S₆ + 2 HCl

  • Reaction with Disulfur Dichloride

      Reagents: tert-butylthiol, disulfur dichloride

      Equation: 2 (C₄H₉)SH + S₂Cl₂ → (C₄H₉)₂S₆ + 2 HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl hexasulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other lower polysulfides.

    Substitution: It can undergo substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Thiols and lower polysulfides

    Substitution: Compounds with different functional groups replacing the tert-butyl groups

Scientific Research Applications

Di-tert-butyl hexasulphide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: It is studied for its potential biological activities, including antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of di-tert-butyl hexasulphide involves its ability to undergo homolytic substitution reactions, forming stabilized perthiyl radicals. These radicals are highly reactive and can interact with various molecular targets, including peroxyl radicals, making this compound an effective antioxidant. The persistence of perthiyl radicals also contributes to its reactivity at elevated temperatures.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl disulfide
  • Di-tert-butyl trisulfide
  • Di-tert-butyl tetrasulfide

Comparison

Di-tert-butyl hexasulphide is unique among its similar compounds due to its higher sulfur content, which imparts distinct chemical properties. For example, it has greater reactivity towards peroxyl radicals compared to di-tert-butyl disulfide and trisulfide. This makes it a more effective antioxidant and stabilizer in various applications.

Properties

CAS No.

7330-33-8

Molecular Formula

C8H18S6

Molecular Weight

306.6 g/mol

IUPAC Name

2-(tert-butylhexasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S6/c1-7(2,3)9-11-13-14-12-10-8(4,5)6/h1-6H3

InChI Key

ISVXFCLKAVEYPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSSSC(C)(C)C

Origin of Product

United States

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